![molecular formula C9H13ClO B14430683 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride CAS No. 79635-05-5](/img/structure/B14430683.png)
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylbicyclo[211]hexane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a bicyclo[211]hexane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
While specific industrial production methods for 5,5-Dimethylbicyclo[21
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the bicyclic core, resulting in different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed from the reaction with amines
Esters: Formed from the reaction with alcohols
Oxidized Derivatives: Formed from oxidation reactions
Reduced Derivatives: Formed from reduction reactions
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of materials with unique properties
Wirkmechanismus
The mechanism of action of 5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride involves its interaction with various molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in specific interactions with enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which allows for a wide range of chemical reactions and derivatizations. This makes it a versatile compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
79635-05-5 |
|---|---|
Molekularformel |
C9H13ClO |
Molekulargewicht |
172.65 g/mol |
IUPAC-Name |
5,5-dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H13ClO/c1-8(2)6-3-4-9(8,5-6)7(10)11/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
KSQJBCVEXDDFHH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C2)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


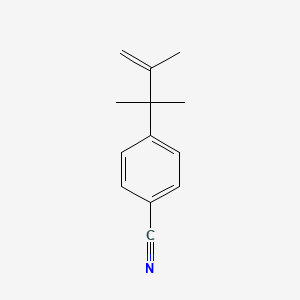
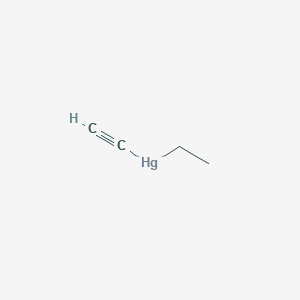


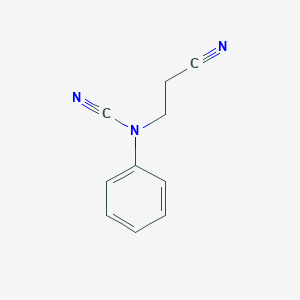
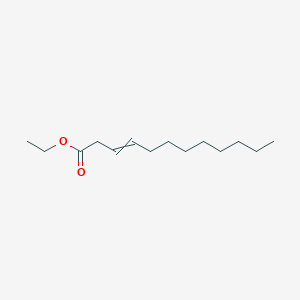
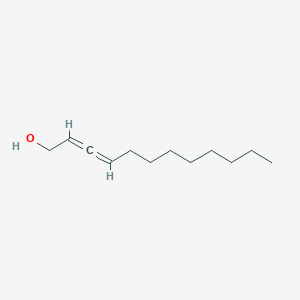
![{[(2-Ethylhexyl)oxy]methylidene}cyclohexane](/img/structure/B14430633.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)


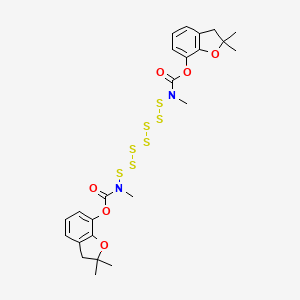
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)

